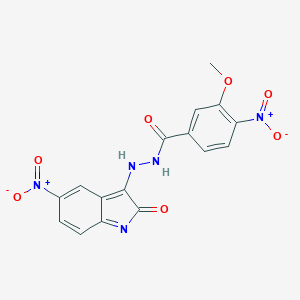![molecular formula C19H17ClN4O2 B337134 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B337134.png)
N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C24H18Cl2N4O2. This compound is known for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a benzylidene moiety.
Preparation Methods
The synthesis of N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-[(2-chlorobenzyl)oxy]benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours, and the resulting product is purified through recrystallization .
Chemical Reactions Analysis
N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
- **Medicine
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13-10-18(23-22-13)19(25)24-21-11-14-6-8-16(9-7-14)26-12-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
JRDDFSYNLGADFR-SRZZPIQSSA-N |
SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-bromo-2-naphthyl)oxy]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]butanohydrazide](/img/structure/B337052.png)
![2-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene]indene-1,3-dione](/img/structure/B337053.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[1-(oxolan-2-ylmethylamino)ethylidene]pyrazol-3-one](/img/structure/B337054.png)

![5-Benzoyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B337056.png)
![ethyl 2-[[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B337059.png)
![2-(3-chlorophenyl)-4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B337060.png)
![4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B337063.png)
![4-(benzyloxy)benzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B337065.png)
![3-butylsulfanyl-6-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B337066.png)
![(6E)-2,4-dibromo-3-hydroxy-6-[[2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B337068.png)

![(2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE](/img/structure/B337073.png)
![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B337074.png)
